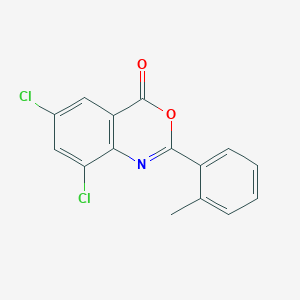![molecular formula C17H23N3 B5657911 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5657911.png)
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused to an indole structure, which is known for its significant biological activity. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of a piperidine derivative with an indole precursor. This intermediate is then subjected to cyclization reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Aplicaciones Científicas De Investigación
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets in the body. It is known to act as an antagonist at certain receptors, such as the 5-HT6 receptor, which is involved in cognitive function. By binding to these receptors, the compound can modulate neurotransmitter levels and influence brain activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperidin-4-yl)-1H-indole: Shares a similar piperidine-indole structure but lacks the tetrahydropyrido ring.
N-arylsulfonyl tryptamine: Another compound with a piperidine ring, known for its receptor antagonist properties.
Uniqueness
2-(1-Methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific structural configuration, which imparts distinct biological activity. Its ability to selectively bind to certain receptors makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19-9-6-13(7-10-19)20-11-8-15-14-4-2-3-5-16(14)18-17(15)12-20/h2-5,13,18H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOVXZQVYPKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one](/img/structure/B5657852.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)

![3-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5657875.png)
![methyl 4-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5657884.png)
![1-[2-(Dimethylamino)ethyl]chromeno[3,4-d]triazol-4-one](/img/structure/B5657885.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone](/img/structure/B5657886.png)
![N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5657890.png)
![8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5657914.png)
![9-(2,5-dimethyl-3-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657918.png)
![(4aS*,8aS*)-2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5657922.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B5657931.png)
![4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5657932.png)
